molecular formula C9H17NO2 B13535472 2-(1-Methylpiperidin-4-yl)propanoic acid

2-(1-Methylpiperidin-4-yl)propanoic acid

Cat. No.: B13535472
M. Wt: 171.24 g/mol
InChI Key: ICCSVUNAPBXYLC-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yl)propanoic acid typically involves the reaction of 1-methylpiperidine with propanoic acid under controlled conditions. One common method includes the coupling of carboxylic acid-nitrile with an appropriate reagent, followed by decarboxylation and reduction steps . The reaction conditions often involve the use of catalysts such as palladium on carbon and reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-(2-Methylpiperidin-1-yl)propanoic acid
  • 2-(Biphenyl-4-yl)propionic acid

Comparison: 2-(1-Methylpiperidin-4-yl)propanoic acid is unique due to its specific structural features and the presence of the 1-methylpiperidine moietyCompared to similar compounds, it may exhibit different biological activities and pharmacological properties .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)8-3-5-10(2)6-4-8/h7-8H,3-6H2,1-2H3,(H,11,12)

InChI Key

ICCSVUNAPBXYLC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C)C(=O)O

Origin of Product

United States

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